1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one
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Overview
Description
Carboxyprimaquine is a major metabolite of primaquine, an 8-aminoquinoline antimalarial drug. Primaquine is primarily used for the radical cure and prevention of relapse in Plasmodium vivax and Plasmodium ovale malaria infections. Carboxyprimaquine is formed through the oxidative deamination of primaquine by hepatic monoamine oxidase A. Unlike primaquine, carboxyprimaquine is considered pharmacologically inactive and non-toxic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxyprimaquine is synthesized from primaquine through oxidative deamination. This process involves the use of hepatic monoamine oxidase A, which converts primaquine into carboxyprimaquine. The reaction conditions typically involve the presence of oxygen and specific enzymes to facilitate the deamination process .
Industrial Production Methods: Industrial production of carboxyprimaquine follows similar principles as the laboratory synthesis. The process involves large-scale enzymatic reactions using monoamine oxidase A to convert primaquine into carboxyprimaquine. The reaction is carried out in controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Carboxyprimaquine undergoes various chemical reactions, including:
Oxidation: Carboxyprimaquine can be further oxidized to form quinone-imine metabolites.
Reduction: Although less common, carboxyprimaquine can undergo reduction reactions under specific conditions.
Substitution: Carboxyprimaquine can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and specific oxidizing agents.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Quinone-imine metabolites.
Reduction: Reduced forms of carboxyprimaquine.
Substitution: Substituted derivatives of carboxyprimaquine.
Scientific Research Applications
Carboxyprimaquine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of primaquine metabolism and its derivatives.
Biology: Studied for its role in the metabolic pathways of antimalarial drugs.
Medicine: Investigated for its potential non-toxic properties compared to primaquine.
Industry: Utilized in the production of primaquine derivatives and related compounds.
Mechanism of Action
Carboxyprimaquine itself is considered pharmacologically inactive and non-toxic. its formation from primaquine is crucial in understanding the metabolism and efficacy of primaquine. The primary mechanism involves the oxidative deamination of primaquine by hepatic monoamine oxidase A, leading to the formation of carboxyprimaquine. This process helps in reducing the potential toxicity of primaquine by converting it into a non-toxic
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-6-14(18)17(10)13-9-12(19-2)8-11-4-3-7-16-15(11)13/h3-4,7-10H,5-6H2,1-2H3 |
InChI Key |
CZNSNJWVRQAYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)N1C2=C3C(=CC(=C2)OC)C=CC=N3 |
Origin of Product |
United States |
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